4-(Pyridin-2-yl)hept-6-en-2-one
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Overview
Description
4-(Pyridin-2-yl)hept-6-en-2-one is a chemical compound characterized by a pyridine ring attached to a heptenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)hept-6-en-2-one can be achieved through a multi-step process. One of the synthetic routes involves the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)hept-6-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like sodium and ethanol.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of triethylamine (TEA) and acetonitrile (ACN) under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-(Pyridin-2-yl)hept-6-en-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)hept-6-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yl)butan-2-one: Similar structure but with a shorter carbon chain.
4-(Pyridin-2-yl)hex-5-en-2-one: Similar structure but with a different position of the double bond.
Uniqueness
4-(Pyridin-2-yl)hept-6-en-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89860-30-0 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-pyridin-2-ylhept-6-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-3-6-11(9-10(2)14)12-7-4-5-8-13-12/h3-5,7-8,11H,1,6,9H2,2H3 |
InChI Key |
DKPVXINVSUHYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(CC=C)C1=CC=CC=N1 |
Origin of Product |
United States |
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